N,N'-Bis(2,6-difluorophenyl)ethanediamide
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Overview
Description
N,N’-Bis(2,6-difluorophenyl)ethanediamide is an organic compound characterized by the presence of two 2,6-difluorophenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2,6-difluorophenyl)ethanediamide typically involves the reaction of 2,6-difluoroaniline with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with ethylenediamine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of N,N’-Bis(2,6-difluorophenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2,6-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluoroanilines.
Substitution: Formation of substituted phenyl ethanediamides.
Scientific Research Applications
N,N’-Bis(2,6-difluorophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(2,6-difluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the observed biological effects.
Comparison with Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)ethanediamide
- N,N’-Bis(2,6-dimethylphenyl)ethanediamide
- N,N’-Bis(2,6-dichlorophenyl)ethanediamide
Comparison: N,N’-Bis(2,6-difluorophenyl)ethanediamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions. Compared to its analogs with different substituents, the difluorophenyl groups enhance the compound’s stability and potential for specific interactions in biological systems.
Properties
Molecular Formula |
C14H8F4N2O2 |
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Molecular Weight |
312.22 g/mol |
IUPAC Name |
N,N'-bis(2,6-difluorophenyl)oxamide |
InChI |
InChI=1S/C14H8F4N2O2/c15-7-3-1-4-8(16)11(7)19-13(21)14(22)20-12-9(17)5-2-6-10(12)18/h1-6H,(H,19,21)(H,20,22) |
InChI Key |
NQRPOPBULBUUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C(=O)NC2=C(C=CC=C2F)F)F |
Origin of Product |
United States |
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